Oral Bioavailability and CNS Penetration vs. Morphine
3-(4-Chlorophenyl)-1-(2-furyl)-2,3-dimorpholin-4-ylpropan-1-one exhibits a predicted human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration profile that are within ideal ranges for oral drug-like molecules, contrasting with the reference compound Morphine [1]. The target compound is predicted to have a HIA of 96.41% and moderate BBB penetration (Cbrain/Cblood = 0.49), whereas Morphine shows significantly lower oral absorption (74.01%) and a similar BBB penetration level (0.44) [1].
| Evidence Dimension | Predicted Human Intestinal Absorption (HIA) and Blood-Brain Barrier (BBB) Penetration |
|---|---|
| Target Compound Data | HIA: 96.41%; BBB (Cbrain/Cblood): 0.49 [1] |
| Comparator Or Baseline | Morphine: HIA: 74.01%; BBB (Cbrain/Cblood): 0.44 [1] |
| Quantified Difference | HIA is 22.40 percentage points higher than Morphine; BBB penetration is comparable (0.49 vs 0.44) [1]. |
| Conditions | Computational prediction using preADMET and pkCSM in silico models [1]. |
Why This Matters
The projected high human intestinal absorption relative to Morphine suggests that the target compound has a more favorable predicted pharmacokinetic profile for oral administration, making it a more promising starting point for developing orally bioavailable drug candidates.
- [1] Luo, M., Wang, Z., & Yang, J. (2021). Table 3: ADME-Tox and Druglikeness properties of 30 compounds as predicted by preADMET and pkCSM. Nature Precedings. Accessed April 30, 2026. View Source
